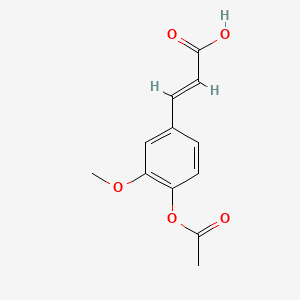

4-Acetoxy-3-methoxycinnamic acid

説明

Nomenclature and Chemical Context of 4-Acetoxy-3-methoxycinnamic Acid

Systematic and Common Synonyms for this compound

This compound is known by several names in scientific literature and chemical databases, which is crucial for comprehensive information retrieval. Its systematic IUPAC name is (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid. thermofisher.comthermofisher.com Commonly, it is also referred to as O-acetylferulic acid, reflecting its origin as an acetylated derivative of ferulic acid. nih.gov Other synonyms include 3-(4-acetoxy-3-methoxyphenyl)acrylic acid and trans-4-Acetoxy-3-methoxycinnamic acid. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 2596-47-6 to this compound, providing a unique identifier for database searches. thermofisher.comfishersci.ca

Chemical Class and Relationship to Cinnamic Acid Derivatives

This compound belongs to the chemical class of cinnamic acid derivatives. fishersci.com These compounds are characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring attached to a three-carbon unsaturated carboxylic acid side chain. mdpi.com Specifically, it is a phenylpropanoid. This particular derivative is formed through the formal condensation of the phenolic hydroxyl group of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with acetic acid, resulting in an acetate (B1210297) ester. nih.govchemicalbook.com The core structure of cinnamic acid allows for various substitutions on the phenyl ring, which gives rise to a wide array of derivatives with diverse properties. nih.govresearchgate.net The nature and position of these substituents, such as the acetoxy and methoxy (B1213986) groups in this compound, play a crucial role in determining the compound's biological and chemical characteristics. nih.govresearchgate.net

Significance of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are of considerable interest in academic research due to their widespread presence in plants and their diverse biological activities. thepharmajournal.comjocpr.com These compounds are key intermediates in major biosynthetic pathways and play crucial roles in plant physiology. thepharmajournal.comresearchgate.net

Biosynthetic Pathways and Plant Physiology Roles

In plants, cinnamic acid is a central intermediate in the shikimate and phenylpropanoid pathways. thepharmajournal.comjocpr.com The biosynthesis begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid. researchgate.net This is a critical step that channels carbon from primary metabolism into a vast array of secondary metabolites. mdpi.com These secondary metabolites, which include flavonoids, isoflavonoids, lignins, anthocyanins, and coumarins, are vital for various physiological processes in plants. thepharmajournal.comresearchgate.net For instance, lignins provide structural support to the cell wall, anthocyanins are responsible for pigmentation in flowers and fruits, and flavonoids can protect the plant from UV radiation. mdpi.comthepharmajournal.com Furthermore, many cinnamic acid derivatives accumulate in response to environmental stressors like microbial infections and wounding, indicating their role in plant defense mechanisms. researchgate.net

Evolution of Research Focus on Cinnamic Acid Analogs

The research focus on cinnamic acid analogs has evolved significantly over time. Initially recognized for their roles in plant biochemistry, the investigation has expanded to explore their pharmacological potential. mdpi.commdpi.com Scientists have been actively synthesizing and evaluating a multitude of cinnamic acid derivatives to understand how structural modifications influence their biological efficacy. nih.govresearchgate.net This has led to the discovery of compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov The ability to modify the carboxyl group, the alkene double bond, and the phenyl ring of the cinnamic acid structure provides a versatile platform for developing new bioactive agents. nih.gov The research interest in cinnamic acid derivatives has seen a notable increase, with the number of publications on the topic nearly doubling in a decade, reflecting the growing recognition of their potential in various scientific fields. mdpi.com

Research Trajectory and Emerging Interests in this compound

While research on prominent cinnamic acid derivatives like ferulic acid and caffeic acid is extensive, dedicated studies on this compound are more recent and represent an emerging area of interest. The synthesis of this compound is often included in broader studies focused on the creation of libraries of cinnamic acid derivatives for biological screening.

The primary research interest in this compound stems from its relationship to ferulic acid, a well-known antioxidant. The acetylation of the hydroxyl group in ferulic acid to form this compound alters its physicochemical properties, such as lipophilicity, which can in turn affect its biological activity. Researchers are exploring how this modification impacts its potential as an antioxidant, anti-inflammatory, or antimicrobial agent. The investigation into this compound is part of a larger effort to understand the structure-activity relationships within the cinnamic acid family and to develop novel compounds with enhanced or specific therapeutic properties. As a result, this compound is increasingly being included in screenings for various biological activities, and further research is anticipated to elucidate its specific potential.

Historical Context of Structural Elucidation and Early Studies

The precise historical timeline of the structural elucidation of this compound is not extensively documented in dedicated early literature. However, its structural determination can be inferred from the well-established chemistry of its parent molecule, ferulic acid (4-hydroxy-3-methoxycinnamic acid). The structure of ferulic acid was established in the late 19th and early 20th centuries. The synthesis of this compound is a straightforward acetylation of ferulic acid, a common reaction in organic chemistry.

Early studies involving this compound were likely centered on its role as a synthetic derivative of ferulic acid. The primary method for its preparation involves the reaction of ferulic acid with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The characterization and confirmation of its structure would have relied on classical methods of organic analysis, including elemental analysis and melting point determination, later supplemented by spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for the compound is (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid. thermofisher.comthermofisher.com

Current Paradigms in Investigating this compound

Contemporary research involving this compound primarily focuses on its utility as a synthetic intermediate and a precursor for more complex molecules. Its acetylated phenolic hydroxyl group makes it a useful protected form of ferulic acid in multi-step syntheses, allowing for selective reactions at other parts of the molecule.

In the realm of medicinal chemistry, while direct biological studies on this compound are not abundant, research on related cinnamic acid derivatives provides a strong impetus for its investigation. Cinnamic acid derivatives, in general, are explored for their antioxidant, anti-inflammatory, and anticancer properties. mdpi.com For instance, the parent compound, ferulic acid, and its esters are known to possess various biological activities. nih.gov The investigation into derivatives like this compound is driven by the hypothesis that modification of the chemical structure can lead to enhanced bioavailability, altered pharmacokinetic profiles, or novel biological activities. For example, its methyl ester, methyl 4-acetoxy-3-methoxycinnamate, is also a known compound used in chemical synthesis. nih.gov

Modern investigational approaches rely heavily on advanced analytical and screening techniques. High-throughput screening methods could potentially be used to evaluate the biological activity of this compound against a wide array of cellular and molecular targets. Furthermore, its role as a building block is evident in the synthesis of more complex structures, such as those found in materials science and polymer chemistry. arctomsci.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 192-199 °C thermofisher.com |

| CAS Number | 2596-47-6 thermofisher.com |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid thermofisher.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in chemical literature. |

| ¹³C NMR | Spectral data available in chemical literature. chemicalbook.com |

| IR | Characteristic peaks for C=O (carboxyl and ester), C=C (alkene), and aromatic C-H bonds. chemicalbook.com |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNVZISLLDMOR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062545, DTXSID301205242 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34749-55-8, 2596-47-6 | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Transformations of 4 Acetoxy 3 Methoxycinnamic Acid

Chemical Synthesis Approaches for 4-Acetoxy-3-methoxycinnamic Acid and its Analogs

The synthesis of this compound, also known as acetylferulic acid, and its related compounds involves a variety of chemical strategies. These methods are designed to efficiently construct the characteristic substituted cinnamic acid backbone and introduce desired functional groups.

The conventional laboratory synthesis of this compound typically starts from ferulic acid (4-hydroxy-3-methoxycinnamic acid). The process involves the acetylation of the phenolic hydroxyl group of ferulic acid. A common method is to react ferulic acid with acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or triethylamine (B128534). prepchem.com The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of ferulic acid attacks the carbonyl carbon of acetic anhydride, leading to the formation of the acetate (B1210297) ester and acetic acid as a byproduct. The product, this compound, can then be isolated and purified by crystallization. prepchem.com

Alternatively, this compound can be synthesized from vanillin (B372448). Vanillin is first acetylated to produce 4-acetoxy-3-methoxybenzaldehyde. prepchem.com This intermediate is then subjected to a condensation reaction, such as the Knoevenagel or Perkin reaction, with malonic acid or acetic anhydride, respectively, to introduce the acrylic acid moiety. rsc.orgscribd.com

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly useful for synthesizing cinnamic acid derivatives. rsc.orgwikipedia.org In the context of producing 4-hydroxy-3-methoxycinnamic acid, this reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an active methylene (B1212753) compound, most commonly malonic acid. rsc.orgscribd.com

The reaction is typically catalyzed by a weak base, such as pyridine, often with a co-catalyst like piperidine. rsc.orgscribd.com The base facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl group of vanillin. wikipedia.org Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated acid, 4-hydroxy-3-methoxycinnamic acid. wikipedia.org Efforts have been made to develop greener protocols by replacing the traditional pyridine solvent with more environmentally benign alternatives like aliphatic tertiary amines in toluene (B28343) or by using catalysts like ammonium (B1175870) bicarbonate in solvent-free conditions. rsc.orgtue.nl Boric acid has also been explored as an effective catalyst for Knoevenagel condensations. mdpi.com

| Catalyst/Solvent System | Reactants | Key Features |

| Pyridine/Piperidine | Vanillin, Malonic Acid | Traditional, effective but uses carcinogenic pyridine. rsc.orgscribd.com |

| Triethylamine/Toluene | Aromatic Aldehydes, Malonic Acid | Pyridine-free, allows for easier separation and recycling. rsc.org |

| Ammonium Bicarbonate | Syringaldehyde, Malonic Acid | Solvent-free, environmentally friendly. tue.nl |

| Boric Acid/Aqueous Ethanol | 4-Chlorobenzaldehyde, Active Methylene Compounds | Green catalyst, good to excellent yields. mdpi.com |

4-Acetoxy-3-methoxycinnamaldehyde is a crucial intermediate in some synthetic routes to this compound and its derivatives. chemicalbook.comchemicalbook.com This cinnamaldehyde (B126680) derivative can be prepared from vanillin. The first step is the acetylation of the phenolic hydroxyl group of vanillin using acetic anhydride and a base like triethylamine to yield 4-acetoxy-3-methoxybenzaldehyde. prepchem.com This aldehyde is then subjected to a condensation reaction, such as an aldol (B89426) condensation with acetaldehyde, to extend the side chain and form the α,β-unsaturated aldehyde functionality of 4-acetoxy-3-methoxycinnamaldehyde. chemicalbook.comchemicalbook.com This intermediate can then be oxidized to the corresponding carboxylic acid, this compound.

| Intermediate | Precursor | Reagents |

| 4-Acetoxy-3-methoxybenzaldehyde | Vanillin | Acetic anhydride, Triethylamine prepchem.com |

| 4-Acetoxy-3-methoxycinnamaldehyde | 4-Acetoxy-3-methoxybenzaldehyde | Acetaldehyde |

Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxycinnamic Acid as a Precursor

Derivatization Strategies for Enhancing Bioactivity and Specificity

Cinnamic acid and its derivatives are a versatile class of compounds whose biological activities can be modulated through chemical modification. nih.govnih.gov Derivatization strategies often focus on the carboxylic acid and phenyl ring functionalities to improve properties such as lipophilicity, which can enhance cellular uptake, and to introduce new pharmacophores that can lead to increased potency and target specificity. mdpi.com

Esterification of the carboxylic acid group is a common and effective strategy for modifying the properties of cinnamic acid derivatives. nih.govsemanticscholar.org By converting the polar carboxylic acid to a less polar ester, the lipophilicity of the molecule can be increased, potentially leading to improved absorption and bioavailability. mdpi.com The choice of the alcohol used for esterification can have a significant impact on the biological activity of the resulting ester. nih.gov For instance, the length and branching of the alkyl chain in the ester group can influence the compound's antimicrobial activity. nih.gov Enzymatic esterification, often utilizing lipases, presents a green and selective alternative to chemical methods for producing these esters. researchgate.net

| Cinnamic Acid Derivative | Modification | Potential Effect |

| Cinnamic Acid | Esterification with n-octanol | Increased lipophilicity, potential for enhanced bioactivity. semanticscholar.org |

| Ferulic Acid | Esterification with xylitol | Enhanced solubility and stability. researchgate.net |

| Cinnamic Acid | Esterification with various alcohols | Altered biological activity based on alkyl group chain length and branching. nih.gov |

Modification of Substituents and Structure-Activity Relationship (SAR) Implications

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the aromatic ring and modifications to the carboxyl group. Structure-Activity Relationship (SAR) studies are crucial for designing molecules with enhanced or specific pharmacological activities.

For cinnamic acid and its analogs, the presence, number, and location of hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring are primary determinants of their bioactivity. nih.gov For instance, research has demonstrated that the presence of a methoxy group at the para-position of the aromatic ring is a key structural feature for significant antidiabetic activity. nih.gov In a comparative study of various cinnamic acid derivatives, p-methoxycinnamic acid showed substantially higher activity than other related compounds. nih.gov The substitution pattern also influences physicochemical properties, such as the ability to cross biological membranes. Studies using human colorectal adenocarcinoma cells (Caco-2) have shown that 3,4-dimethoxycinnamic acid can penetrate the intestinal wall much more effectively than the corresponding hydroxy derivatives. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Cinnamic Acid Derivatives

| Substituent/Modification | Position | Observed Biological Implication | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | para (p-) | Key structural element for high antidiabetic activity. | nih.gov |

| Methoxy (-OCH3) and Hydroxy (-OH) | para (p-) and meta (m-) respectively | Crucial for effective insulin-releasing properties. | mdpi.com |

| 3,4-dimethoxy | - | Enhanced penetration of the intestinal wall compared to hydroxy derivatives. | nih.gov |

| Amide formation (Cinnamanilides) | Carboxyl Group | Creation of compounds with potent herbicidal activity. | nih.gov |

| 2-chloro and 4'-hydroxy (on anilide) | - | Exhibited herbicidal activity at par with the standard, metribuzin. | nih.gov |

Enzymatic and Biocatalytic Approaches in the Synthesis of Cinnamic Acid Derivatives

Enzymatic and biocatalytic methods offer sustainable and highly specific alternatives to traditional chemical synthesis for producing cinnamic acid derivatives. These approaches often proceed under milder reaction conditions, reduce the generation of toxic byproducts, and can achieve high yields and selectivity. jocpr.comthepharmajournal.com

Glycosidation of Hydroxycinnamic Acids

Glycosidation is an enzymatic process that attaches sugar moieties to a molecule, in this case, to the hydroxyl groups of hydroxycinnamic acids like ferulic acid (4-hydroxy-3-methoxycinnamic acid). This modification can significantly alter the solubility, stability, and bioavailability of the parent compound. The synthesis of these glycosides relies on biocatalysts that facilitate the formation of a glycosidic bond. nih.gov

Key enzymes used in this process include:

Glycosyltransferases (GTs): These enzymes are naturally involved in glycosylation pathways and use activated sugar donors, such as nucleotide sugars, to glycosylate a wide range of acceptor molecules. nih.gov

Glycosynthases: These are engineered enzymes, derived from glycosyl hydrolases through mutagenesis. By removing or reducing their natural hydrolytic activity, they can be used to synthesize glycosidic bonds effectively without requiring expensive nucleotide-sugar donors. nih.gov

Endoglycoceramidases (EGCases): These enzymes catalyze the hydrolysis of the glycosidic linkage between an oligosaccharide and a ceramide but can also be used in reverse to synthesize glycans. Their growing utility in enzymatic synthesis makes them a point of interest. nih.gov

Table 2: Biocatalysts for Glycosidation

| Enzyme Type | Description | Key Advantage | Reference |

|---|---|---|---|

| Glycosyltransferases (GTs) | Catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. | High specificity in natural biosynthetic pathways. | nih.gov |

| Glycosynthases | Mutated glycosyl hydrolases engineered for synthesis rather than hydrolysis. | Does not require expensive nucleotide-sugar donors. | nih.gov |

| Endoglycoceramidases (EGCases) | Catalyze hydrolysis and synthesis of glycosidic linkages, particularly in glycosphingolipids. | Can be used for both hydrolysis and synthesis (transglycosylation). | nih.gov |

Genetically Engineered Organisms for Analog Production (e.g., Saccharomyces cerevisiae)

The development of sustainable, microbial-based production platforms is a significant goal in biotechnology. nih.govresearchgate.net The yeast Saccharomyces cerevisiae has been successfully engineered as a microbial host to produce various derivatives of trans-cinnamic acid. nih.govresearchgate.net This approach avoids the scalability issues and environmental impact associated with plant extraction and chemical synthesis. unimib.it

Through metabolic engineering, S. cerevisiae can be modified to synthesize these valuable aromatic compounds de novo from a simple carbon source like glucose. nih.govresearchgate.net This is achieved by introducing and overexpressing a set of heterologous genes that create a new biosynthetic pathway in the yeast. nih.govresearchgate.net Key genes include:

Phenylalanine ammonia (B1221849) lyase (PAL): Converts phenylalanine to trans-cinnamic acid. The gene AtPAL2 from Arabidopsis thaliana is commonly used. nih.govresearchgate.net

Aryl carboxylic acid reductase (ACAR): Reduces carboxylic acids to aldehydes. The acar gene from Nocardia sp. is an example. nih.govresearchgate.net

Phosphopantetheinyl transferase (PPTase): Activates the ACAR enzyme. The entD gene from Escherichia coli is often co-expressed. nih.govresearchgate.net

These engineered strains can produce compounds such as cinnamaldehyde and cinnamyl alcohol. nih.gov Further optimization, such as expressing a mutated Erg20 enzyme, can redirect the metabolic flux towards a desired product, increasing the final titer. scispace.com

Table 3: Engineered Saccharomyces cerevisiae for Cinnamic Acid Analog Production

| Engineered Organism | Heterologous Genes Expressed | Product(s) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Phenylalanine ammonia lyase 2 (AtPAL2) from A. thaliana | trans-Cinnamic acid | nih.govresearchgate.net |

| Saccharomyces cerevisiae | AtPAL2, Aryl carboxylic acid reductase (acar) from Nocardia sp., Phosphopantetheinyl transferase (entD) from E. coli | Cinnamaldehyde, Cinnamyl alcohol, Hydrocinnamyl alcohol | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Erg20 mutant, tHMG1, IDI1, MAF1 | Geranyl acetate (an ester fragrance compound, demonstrating yeast's capacity for ester synthesis) | scispace.com |

Advanced Spectroscopic and Crystallographic Analyses in 4 Acetoxy 3 Methoxycinnamic Acid Research

Structural Elucidation through X-ray Crystallography of 4-Acetoxy-3-methoxycinnamic Acid

While a detailed analysis of the crystal structure of this compound is crucial for understanding its solid-state properties, specific unit cell parameters are not widely available in the reviewed literature. However, analysis of related compounds and dimerization studies provide significant insight into its structural characteristics.

Crystal System and Unit Cell Parameters

The precise crystal system and unit cell dimensions (a, b, c, α, β, γ) for this compound have not been detailed in the surveyed research. This data, typically obtained through single-crystal X-ray diffraction, is fundamental to defining the exact spatial arrangement of the molecules within the crystal lattice.

Molecular Conformation and Intermolecular Interactions, including Hydrogen Bonding

The molecular structure of this compound consists of a substituted benzene (B151609) ring and a propenoic acid side chain. These components are largely planar. In the solid state, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. This head-to-head hydrogen bonding arrangement plays a critical role in pre-organizing the molecules within the crystal, which directly influences its solid-state photoreactivity.

Dimerization Mechanisms and Stereochemical Structures (e.g., Cyclobutane (B1203170) Dimers)

In the crystalline state, this compound undergoes a topochemical [2+2] photodimerization. tandfonline.com This reaction is controlled by the alignment of the molecules in the crystal lattice. Upon irradiation with UV light, the double bonds of two adjacent, pre-aligned molecules react to form a cyclobutane ring. This process is highly stereospecific, yielding a dimer with a centrosymmetric structure, identified as a ε-truxillic acid derivative (r-1,t-3-cyclobutanedicarboxylic acid). tandfonline.com The reaction results in the disappearance of the olefinic protons and the appearance of protons corresponding to the newly formed cyclobutane ring, which can be confirmed by ¹H-NMR spectroscopy. tandfonline.com

Table 1: Structural Comparison of Monomer and Photodimer

| Feature | This compound (Monomer) | Centrosymmetric Dimer |

| Key Structural Unit | Propenoic acid side chain with C=C double bond | Cyclobutane ring |

| Formation | - | [2+2] photodimerization in crystalline state |

| Symmetry | - | Centrosymmetric (ε-truxillic acid type) tandfonline.com |

Spectroscopic Characterization Techniques for this compound and its Metabolites

Spectroscopic methods are vital for confirming the identity and purity of this compound and for identifying its transformation products.

UV-Vis Spectroscopy in Purity and Structural Identification

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by a strong absorption maximum (λmax) in the UVA range. This absorption is attributed to the π → π* electronic transitions within the extended conjugated system of the cinnamoyl chromophore. Studies on related feruloylated compounds derived from this compound show a distinct λmax at approximately 327 nm. usda.gov The position and intensity of this peak are sensitive to the molecular environment and can be used as a reliable indicator of the compound's purity. The hydrolysis of the acetyl group to yield ferulic acid can cause a shift in the absorption maximum, with ferulic acid itself showing a λmax around 322-345 nm depending on the pH. agriculturejournals.czresearchgate.net

Infrared (IR) Spectrometry for Functional Group Analysis

Infrared (IR) spectrometry is a powerful tool for identifying the various functional groups present in the this compound molecule. The photodimerization of the compound is clearly evidenced by the disappearance of the band associated with the olefinic C=C bond. tandfonline.com The most prominent bands are those corresponding to the carbonyl groups. Research shows a distinct peak for the ester carbonyl (C=O) at 1756 cm⁻¹ and the carboxylic acid carbonyl at 1698 cm⁻¹. tandfonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3000-2850 | O-H (Carboxylic Acid) | Stretching, very broad |

| ~3010-3100 | C-H (Aromatic & Vinylic) | Stretching |

| ~2950-2850 | C-H (Methyl) | Asymmetric and symmetric stretching |

| ~1756 | C=O (Ester) | Stretching tandfonline.com |

| ~1698 | C=O (Carboxylic Acid) | Stretching tandfonline.com |

| ~1630 | C=C (Alkene) | Stretching |

| ~1590, ~1510 | C=C (Aromatic) | Ring stretching |

| ~1250, ~1120 | C-O (Ester & Ether) | Stretching |

| ~980 | =C-H (trans-Alkene) | Out-of-plane bending |

Spectroscopic Characterization of Potential Metabolites

While specific studies on the full metabolic profile of this compound are limited, the most anticipated metabolic transformation is the hydrolysis of the acetyl ester linkage to yield ferulic acid and acetic acid. This biotransformation can be readily monitored using spectroscopic techniques.

UV-Vis Spectroscopy: The hydrolysis would result in a free phenolic hydroxyl group, which can cause a shift (hypsochromic or bathochromic depending on pH) in the λmax compared to the parent acetylated compound. At alkaline pH, the deprotonation of the newly formed phenol (B47542) in ferulic acid leads to a significant bathochromic shift. agriculturejournals.cz

Infrared (IR) Spectroscopy: Hydrolysis would lead to distinct changes in the IR spectrum. The sharp absorption band of the acetate (B1210297) carbonyl around 1756 cm⁻¹ would disappear, while a broad absorption band characteristic of a phenolic O-H stretch would appear in the region of 3500-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectrometry for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. In the study of this compound, NMR analysis confirms the presence and connectivity of its key functional groups: the aromatic ring, the methoxy (B1213986) group, the acetate group, and the acrylic acid side chain.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The protons of the vinyl group (H-α and H-β) on the propenoic acid chain typically appear as doublets in the downfield region (around 6.0-8.0 ppm) due to their proximity to the electron-withdrawing carboxylic acid and aromatic ring. The large coupling constant (J value, typically ~16 Hz) for these protons confirms the trans configuration of the double bond. The aromatic protons show signals in the aromatic region (around 7.0-7.5 ppm), with splitting patterns determined by their substitution on the benzene ring. A sharp singlet for the methoxy group (OCH₃) protons would be observed further upfield, typically around 3.8 ppm. rsc.org Another characteristic singlet, corresponding to the methyl protons of the acetoxy group (OCOCH₃), would also be present, generally in the 2.0-2.5 ppm range. The acidic proton of the carboxyl group is often broad and may be observed over a wide chemical shift range, or it may not be visible depending on the solvent used.

Carbon (¹³C) NMR Analysis: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments. The carbonyl carbons of the carboxylic acid and the ester are the most deshielded, appearing far downfield (typically 165-175 ppm). rsc.org The carbons of the aromatic ring and the double bond resonate in the 110-150 ppm range. nih.gov The carbon of the methoxy group appears around 55-56 ppm, while the methyl carbon of the acetoxy group is found much further upfield, typically around 20-21 ppm. rsc.orgnih.gov

While specific, published spectral data for this compound is not always available, the expected chemical shifts can be reliably predicted based on analysis of closely related compounds such as ferulic acid and other cinnamic acid esters. rsc.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C=O) | - | ~168-172 |

| Acetate (C=O) | - | ~167-170 |

| C-β (C=C-COOH) | Doublet, ~7.7 | ~145 |

| C-α (C=C-COOH) | Doublet, ~6.4 | ~117 |

| Aromatic C-H | Multiplet, ~7.0-7.4 | ~110-125 |

| Aromatic C-O | - | ~140-152 |

| Methoxy (-OCH₃) | Singlet, ~3.9 | ~56 |

Chromatographic Methods in the Isolation and Purification of 4-Acetoxy-3-methoxycinnamic Acidthermofisher.com

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from synthetic reaction mixtures or natural sources. The choice of method depends on the scale and analytical goal, ranging from preliminary purity checks to precise quantification.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov In the context of this compound synthesis, TLC can quickly confirm the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is often a mixture of non-polar and polar solvents. For cinnamic acid derivatives, common mobile phases include mixtures of hexane (B92381) and ethyl acetate. nih.gov The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. The position of the compound is reported as the Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The spots are visualized under UV light (254 nm) or by staining with an agent like iodine vapor. researchgate.net

Table 2: Example TLC Parameters for Cinnamic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase Example | Hexane/Ethyl Acetate (3:2 v/v) nih.gov |

| Visualization | UV light (254 nm), Iodine Vapor nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. creative-proteomics.com It is the method of choice for determining the purity of a final product and for quantitative analysis in various matrices. researchgate.net

The most common mode for analyzing cinnamic acid derivatives is reverse-phase HPLC. researchgate.net In this setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18 or octadecylsilane). researchgate.net A polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like methanol (B129727) or acetonitrile, is pumped through the column. researchgate.netresearchgate.net Components are separated based on their hydrophobicity, with less polar compounds being retained longer on the column. Detection is commonly achieved using a UV detector, as the conjugated system of cinnamic acids exhibits strong absorbance, typically in the range of 270-320 nm. researchgate.netcreative-proteomics.com The retention time is used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for accurate quantification. researchgate.net

Table 3: Typical HPLC Conditions for Cinnamic Acid Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (octadecylsilane) researchgate.netresearchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Water/Methanol or Water/Acetonitrile, often with added acid (e.g., formic acid) researchgate.netresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min researchgate.netresearchgate.net |

| Detection | UV Absorbance at 270-280 nm creative-proteomics.comresearchgate.net |

Gas Chromatography (GC) Applications in Related Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, but its direct application to polar, non-volatile compounds like carboxylic acids is limited. Due to its high melting point and the presence of the polar carboxylic acid group, this compound has low volatility and is not suitable for direct GC analysis without thermal degradation.

Therefore, a crucial step for analyzing such compounds by GC is derivatization. researchgate.net This process converts the non-volatile analyte into a more volatile and thermally stable derivative. For carboxylic acids, a common approach is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. researchgate.netnist.gov This derivatization significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The analysis is typically performed on a capillary column with a non-polar stationary phase (e.g., PE-5, DB-1). nist.gov The separated derivatives are often detected using a Flame Ionization Detector (FID) or identified by a Mass Spectrometer (MS). researchgate.net While not used for direct analysis of the parent acid, GC is a valuable tool for analyzing related volatile precursors or derivatized products. nih.gov

Table 4: Example GC Parameters for Derivatized Cinnamic Acid

| Parameter | Description |

|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) reagents researchgate.netnist.gov |

| Column | Capillary column (e.g., PE-5, OV-1, DB-1) nist.gov |

| Carrier Gas | Helium, Hydrogen nist.gov |

| Injection Temperature | ~300 °C rsc.org |

| Temperature Program | e.g., 80 °C hold, then ramp to 300 °C rsc.org |

Pharmacological and Toxicological Considerations in Research on 4 Acetoxy 3 Methoxycinnamic Acid

Metabolism and Biotransformation Pathways of Cinnamic Acid Derivatives

The biological activity and fate of cinnamic acid derivatives in the body are heavily influenced by their metabolism and biotransformation. These processes, occurring primarily in the liver and intestines, involve a series of enzymatic reactions that modify the original structure of the compounds, affecting their absorption, distribution, and excretion. rsc.orgnih.gov

Role of Gut Microbiota in Metabolite Production

The gut microbiota plays a critical role in the metabolism of dietary polyphenols, including cinnamic acid derivatives. mdpi.com These microorganisms possess enzymes capable of transforming complex plant-derived compounds into smaller, more readily absorbable metabolites. rsc.org A key example of this is the conversion of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. mdpi.commdpi.comnih.gov This transformation involves the hydrogenation of the double bond in the ferulic acid molecule. mdpi.com

Studies have shown that various bacteria within the gut, particularly those from the Bacteroidetes phylum, are responsible for this conversion. nih.gov The production of HMPA from its precursor is a significant metabolic event, as HMPA itself exhibits biological activities, including antioxidant and anti-obesity effects. mdpi.commdpi.combohrium.com The biotransformation of other hydroxycinnamic acids, such as caffeic acid, also occurs through microbial actions like decarboxylation and hydrogenation. rsc.org

Methylation and Sulfation of Hydroxycinnamic Acids

Beyond the gut, hydroxycinnamic acids undergo extensive phase II metabolism, primarily through methylation and sulfation. acs.orgwhiterose.ac.uk These reactions are catalyzed by enzymes such as catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs). whiterose.ac.uknih.gov

Sulfation is a major metabolic pathway for hydroxycinnamic acids. acs.orgwhiterose.ac.uk In vitro studies using human liver and intestinal cytosol have demonstrated that the kinetic activity of sulfation is significantly higher than that of methylation and glucuronidation. acs.org SULT1A1 in the liver and SULT1A3 in the intestine are the primary enzymes responsible for this process. acs.org The result is the formation of sulfated metabolites, such as 3'-methoxycinnamic acid-4'-sulfate, which has been identified in urine after consumption of dietary sources of caffeoylquinic acid. nih.govresearchgate.net

Methylation also plays a role, with studies showing the formation of both 3'-methoxy and 4'-methoxy metabolites. However, there is considerable inter-individual variation in methylation patterns, which can affect the yield of specific metabolites. nih.govresearchgate.net The interaction with other dietary compounds, like flavonoids, can also influence these metabolic pathways by inhibiting SULT enzymes, potentially altering the bioavailability of hydroxycinnamic acids. whiterose.ac.uk

Impact on Host Metabolic Homeostasis via Microbial Modulation

The metabolites produced by the gut microbiota from cinnamic acid derivatives can significantly impact the host's metabolic health. nih.gov The microbial metabolite HMPA, derived from 4-hydroxy-3-methoxycinnamic acid, has been shown to confer metabolic benefits in diet-induced obese mice. nih.gov

Dietary supplementation with 4-hydroxy-3-methoxycinnamic acid led to improvements in high-fat diet-induced weight gain, hepatic steatosis, and insulin (B600854) sensitivity. These positive effects were attributed to the production of HMPA by the gut microbiota. nih.gov Furthermore, HMPA was found to modulate the composition of the gut microbiota itself. It increased the abundance of bacteria from the Bacteroidetes phylum while reducing the population of the Firmicutes phylum. nih.gov This shift in the gut microbial community is associated with improved metabolic homeostasis, suggesting that the interplay between cinnamic acid derivatives, their microbial metabolites, and the gut microbiome is a key mechanism for their health effects. nih.govnih.gov

Pharmacokinetics and Bioavailability Studies of Related Compounds

The therapeutic potential of any compound is contingent upon its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Studies on ferulic acid, a closely related precursor to 4-acetoxy-3-methoxycinnamic acid, provide valuable insights into these processes.

Ferulic acid is generally characterized by rapid absorption after oral administration. nih.govnih.gov However, its clinical application is often hampered by poor bioavailability. nih.gov This limitation is due to several factors, including low water solubility and extensive and rapid metabolism in the liver and gastrointestinal tract, leading to quick elimination from the body. nih.gov The metabolic processes for phenylpropenoic acids are also dependent on their chemical structure, such as the number of hydroxy and methoxy (B1213986) groups on the aromatic ring. nih.gov For instance, in vitro studies have shown that 3,4-dimethoxycinnamic acid can penetrate the intestinal wall more easily than its corresponding hydroxy derivative. nih.gov

The table below summarizes key pharmacokinetic parameters for ferulic acid from a study in rats.

| Parameter | Value | Reference |

| Tmax (Time to peak plasma concentration) | 0.03 h | nih.gov |

| Cmax (Maximum plasma concentration) | 8174.55 ng/L | nih.gov |

| AUC (Area under the concentration-time curve) | 2594.45 h*ng/mL | nih.gov |

| Bioavailability | Low | nih.gov |

This data represents the pharmacokinetics of ferulic acid following a single oral administration in rats.

In Vitro and In Vivo Research Models for Efficacy and Safety Assessments

A variety of research models are employed to evaluate the efficacy and safety of cinnamic acid derivatives. These models range from cellular-level assays to whole-organism studies and are essential for elucidating mechanisms of action and potential therapeutic applications. researchgate.netmdpi.com

In vitro and in vivo studies have explored numerous biological activities of cinnamic acid derivatives, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.gov These investigations provide the foundational evidence for their potential use in treating a range of conditions. nih.gov

Cell Culture Models (e.g., Breast Cancer Cell Lines, Fungal Mutants)

Cell culture models are fundamental tools in the initial stages of pharmacological research. They allow for the controlled investigation of a compound's effects on specific cell types, providing insights into its molecular mechanisms.

Breast Cancer Cell Lines: Human breast cancer cell lines, such as MCF-7, are widely used to screen for the anticancer potential of cinnamic acid derivatives. nih.govjapsonline.comjapsonline.com Studies have synthesized various derivatives, including amide and hybrid compounds, and evaluated their cytotoxicity against these cell lines. japsonline.comnih.govtandfonline.com For example, certain amide cinnamate (B1238496) derivatives have shown strong inhibition of MCF-7 cell growth. japsonline.comjapsonline.com The goal of these studies is often to identify compounds with high efficacy against cancer cells while exhibiting minimal toxicity to normal cells. researchgate.net

The table below shows the cytotoxic activity of a synthesized cinnamic acid hybrid (Compound 11) against the MCF-7 breast cancer cell line compared to a standard drug.

| Compound | IC₅₀ (µg/ml) against MCF-7 | Reference |

| Compound 11 (thiohydantoin-cinnamic acid hybrid) | 15.28 | nih.gov |

| Doxorubicin (Control) | 11.8 | nih.gov |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Fungal Mutants and Strains: To investigate the antifungal activity of cinnamic acid derivatives, researchers utilize various fungal species and their mutants. nih.gov Species such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus have been used to test the inhibitory effects of these compounds. nih.gov The mechanism of action is a key focus, with studies suggesting that some derivatives function by inhibiting unique fungal enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds. nih.govresearchgate.net This makes such enzymes promising targets for the development of new antifungal drugs. nih.gov

The table below illustrates the antifungal activity of different cinnamic acid derivatives against several fungal species.

| Compound | Fungal Species | Antifungal Activity | Reference |

| Cinnamic Acid Derivative 3 | Cochliobolus lunatus | High Inhibition | nih.gov |

| Cinnamic Acid Derivative 4 | Aspergillus niger | Potent Inhibition | nih.gov |

| Cinnamic Acid Derivative 5 | C. lunatus, A. niger, P. ostreatus | Broad Activity | nih.gov |

Animal Models (e.g., Diet-Induced Obese Mice, Diabetic Rats)

While direct studies investigating this compound in diet-induced obese mice or diabetic rat models were not identified in the reviewed literature, significant research has been conducted on its parent compound, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), and other closely related cinnamic acid derivatives. These studies provide a relevant framework for understanding its potential metabolic effects.

In a study using a high-fat diet (HFD) to induce obesity in mice, dietary 4-hydroxy-3-methoxycinnamic acid was found to be effective against weight gain and hepatic steatosis, and it improved insulin sensitivity. nih.gov The research demonstrated that these metabolic benefits were not from the compound itself, but from its metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is produced by gut microbiota. nih.gov The conversion of 4-hydroxy-3-methoxycinnamic acid to HMPA was attributed to a variety of microbes, primarily from the phylum Bacteroidetes. nih.gov Furthermore, the resulting HMPA was shown to regulate hepatic lipid metabolism and modulate the gut microbial community by increasing the abundance of Bacteroidetes and decreasing Firmicutes. nih.gov

Research on other related compounds, such as p-methoxycinnamic acid, has been conducted in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.govmdpi.com In these studies, p-methoxycinnamic acid demonstrated the ability to lower plasma glucose concentrations, partly by increasing insulin secretion. nih.govmdpi.comscilit.com It was shown to improve glucose tolerance and increase hepatic glycogen (B147801) storage by modulating the activity of key enzymes involved in glycolysis and gluconeogenesis. mdpi.com One study noted that p-methoxycinnamic acid could be useful for controlling postprandial hyperglycemia in diabetic patients due to its prolonged action in animal models. nih.gov

Table 1: Research Findings of Related Cinnamic Acids in Animal Models

| Compound Studied | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxycinnamic acid | High-Fat Diet-Induced Obese Mice | Efficacious against weight gain and hepatic steatosis; improved insulin sensitivity via gut microbiota-produced metabolite (HMPA). | nih.gov |

| p-Methoxycinnamic acid | Streptozotocin-Induced Diabetic Rats | Lowered plasma glucose; increased insulin secretion; improved glucose tolerance; increased hepatic glycogen storage. | nih.govmdpi.comscilit.com |

| Cinnamic Acid | High-Fat Diet-Induced Obese Mice | Ameliorated obesity, epididymal fat gain, insulin resistance, glucose intolerance, and dyslipidemia. | mdpi.com |

Safety Considerations and Hazard Statements in Laboratory Handling

The handling of this compound in a laboratory setting requires adherence to standard safety protocols due to its identified hazards. fishersci.comthermofisher.com This chemical is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com The primary safety concerns involve irritation to the skin, eyes, and respiratory system. fishersci.comthermofisher.com Standard laboratory practice dictates the use of personal protective equipment, including protective gloves, clothing, and eye/face protection. fishersci.comfishersci.com Work should be conducted in a well-ventilated area, and the formation of dust should be avoided. fishersci.comchemicalbook.com In case of accidental release, the material should be swept up and placed into a suitable container for disposal, avoiding dust creation. chemicalbook.com

Table 2: GHS Hazard Identification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | fishersci.comthermofisher.com |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | fishersci.comthermofisher.com |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | fishersci.comthermofisher.com |

Data sourced from Safety Data Sheets.

The compound this compound is a known irritant. fishersci.comthermofisher.com

Skin Irritation: It is classified as a Category 2 skin irritant, meaning it causes skin irritation. fishersci.comthermofisher.com In case of skin contact, the affected area should be washed immediately with plenty of soap and water. fishersci.com If skin irritation persists, medical attention should be sought. thermofisher.com

Eye Irritation: It is also a Category 2 eye irritant, causing serious eye irritation. fishersci.comthermofisher.com If the compound enters the eyes, they should be rinsed cautiously with water for several minutes. fishersci.com Contact lenses, if present and easy to do, should be removed, and rinsing should continue. fishersci.com Persistent eye irritation requires medical advice. fishersci.com

Respiratory Irritation: As a Category 3 specific target organ toxicant for single exposure, it may cause respiratory irritation. fishersci.comthermofisher.com Inhalation of dust should be avoided. fishersci.com If inhaled, the individual should be moved to fresh air and kept at rest in a position comfortable for breathing. fishersci.com If the person feels unwell, a POISON CENTER or doctor should be called. fishersci.com

Information regarding the potential of this compound to cause allergic reactions through sensitization is limited. Safety data sheets for the compound state that there is no available data on its potential for either respiratory or skin sensitization. thermofisher.com

Future Research Directions and Translational Perspectives for 4 Acetoxy 3 Methoxycinnamic Acid

Exploration of Novel Therapeutic Applications beyond Current Findings

While direct therapeutic applications of 4-acetoxy-3-methoxycinnamic acid are not yet extensively documented, the known biological activities of its parent compounds, such as ferulic acid and other methoxycinnamic acid derivatives, provide a strong rationale for investigating its potential in several key areas. Research on related compounds has revealed significant anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govnih.gov For instance, p-methoxycinnamic acid has demonstrated antifungal activity by inhibiting the synthesis of the fungal cell wall and altering cell membrane permeability. nih.gov It has also shown anti-inflammatory effects by downregulating inflammatory factors. nih.gov

Future research should, therefore, focus on screening this compound for similar activities. Its potential as an anticancer agent could be explored against various human tumor cell lines, building upon findings that show other cinnamic esters exhibit significant cytotoxicity against cancer cells. scielo.br Furthermore, given the neuroprotective effects observed in other methoxy (B1213986) derivatives of cinnamic acid, investigating its potential in the context of neurodegenerative diseases is a logical next step. nih.gov The presence of the acetoxy group may influence its bioavailability and potency compared to its hydroxylated precursor, ferulic acid, a factor that warrants dedicated investigation.

Development of this compound as an Intervention Catalyst

The potential of cinnamic acid derivatives extends beyond direct therapeutic intervention to include applications in chemical synthesis. While there is currently limited information on the use of this compound as a direct catalyst, its structural features suggest it could serve as a precursor or intermediate in the synthesis of more complex molecules. The related compound, 4-acetoxy-3-methoxycinnamoyl chloride, is noted for its reactivity and utility as a versatile intermediate in forming amides and esters due to its ability to undergo nucleophilic substitution reactions.

Future research could explore the catalytic potential of this compound in various organic reactions. Its structure, featuring an activated double bond and functional groups on the aromatic ring, could be leveraged in novel catalytic systems. Investigations could focus on its use in asymmetric synthesis or as a ligand for metal-catalyzed reactions, expanding its utility beyond its currently understood biological potential.

Advanced Mechanistic Studies to Elucidate Molecular Targets

A critical aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its biological effects. For its close relative, p-methoxycinnamic acid, the anti-inflammatory mechanism has been linked to the Mincle signaling pathway, leading to the downregulation of inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Furthermore, methoxy derivatives of cinnamic acid have been shown to inhibit certain enzymes and modulate various cellular pathways. nih.gov

Advanced mechanistic studies on this compound should aim to identify its specific molecular targets. This could involve a range of techniques, including proteomics, genomics, and specific enzyme inhibition assays. Elucidating whether it acts on similar or different targets compared to other cinnamic acid derivatives will be crucial for understanding its unique biological profile and for the rational design of future therapeutic applications.

Investigation of Structure-Activity Relationships for Optimized Derivatives

The biological activity of cinnamic acid derivatives is highly dependent on their chemical structure, particularly the substituents on the aromatic ring. nih.gov The number and position of hydroxyl and methoxy groups are key determinants of their therapeutic potential. nih.gov For example, the presence of a methoxy group at the para position has been identified as a critical structural element for the antidiabetic activity of phenylpropenoic acids. nih.gov

A systematic investigation into the structure-activity relationships (SAR) of this compound and its derivatives is essential for optimizing its therapeutic efficacy. This would involve synthesizing a series of analogues with modifications to the acetoxy and methoxy groups, as well as the cinnamic acid backbone. By evaluating the biological activities of these derivatives, researchers can identify the key structural features required for potent and selective action, paving the way for the design of more effective therapeutic agents.

Clinical Translation Potential and Pre-Clinical Development

The ultimate goal of investigating a novel compound is its potential translation into clinical practice. While this compound is currently in the early stages of research, the promising biological activities of related compounds suggest a potential pathway for preclinical development. In vivo studies on p-methoxycinnamic acid have demonstrated its ability to reduce memory deficits in animal models of amnesia. nih.gov

The preclinical development of this compound would require a series of systematic studies. These would include in vitro and in vivo assessments of its efficacy in relevant disease models, as well as comprehensive pharmacokinetic and toxicological profiling. The acetoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved bioavailability compared to its parent compound, ferulic acid. Establishing a solid foundation of preclinical data will be a critical step towards realizing the clinical translational potential of this promising compound.

Q & A

Q. What are the key physicochemical properties of 4-Acetoxy-3-methoxycinnamic acid that influence experimental design?

The compound’s physicochemical properties are critical for designing experiments such as solubility tests, reaction optimization, and stability assessments. Key properties include:

- Molecular Formula : C₁₂H₁₂O₅

- Molecular Weight : 236.22 g/mol

- Melting Point : 193–196°C

- Boiling Point : 371.9°C at 760 mmHg

- Density : 1.265 g/cm³

- Refractive Index : 1.575

- Hazard Codes : R36/37/38 (irritant)

Methodological Considerations :

- Use differential scanning calorimetry (DSC) to verify melting points.

- Employ HPLC or GC-MS to assess purity (>98% as reported in some sources) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Safety measures are essential due to its irritant properties (R36/37/38):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powders to avoid inhalation .

- Storage : Keep in sealed containers at 2–8°C, away from moisture, strong acids/alkalis, and oxidizing agents .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound typically characterized analytically?

Common analytical methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm structure via acetyl and methoxy group signals.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound under varying experimental conditions?

Stability data gaps exist (e.g., decomposition products under heat or acidic/alkaline conditions) . To resolve contradictions:

- Stress Testing : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC.

- Compatibility Studies : Test interactions with excipients or solvents using thermal analysis (TGA/DSC) .

- Incompatibility Table :

| Condition | Risk | Mitigation |

|---|---|---|

| >200°C | Thermal decomposition | Avoid high-temperature reactions |

| Strong acids/oxidizers | Ester hydrolysis/oxidation | Use neutral buffers |

Q. What methodological considerations are critical when synthesizing derivatives of this compound for pharmacological studies?

- Functionalization : Target the acetoxy group for hydrolysis to generate ferulic acid analogs, which are bioactive .

- Reaction Optimization : Use anhydrous conditions to prevent premature hydrolysis. Monitor reactions via TLC or in-situ FTIR.

- Biological Assays : Prioritize in vitro models (e.g., COX-2 inhibition assays) to evaluate anti-inflammatory potential, referencing its structural similarity to ferulic acid .

Q. What strategies should be employed to mitigate risks associated with incomplete toxicological data on this compound?

- Tiered Testing : Start with Ames tests for mutagenicity and proceed to acute toxicity studies in zebrafish or rodents.

- Read-Across Analysis : Use data from structurally related compounds (e.g., ferulic acid) to predict toxicity profiles .

- Safety Table :

| Parameter | Data Status | Recommended Action |

|---|---|---|

| Acute Toxicity | No data | Assume LD₅₀ < 500 mg/kg (GLP) |

| Skin Irritation | No data | Treat as corrosive (precaution) |

Data Contradiction Analysis

- Conflicting Stability Reports : While some SDS state stability under recommended storage, others lack data on decomposition. Researchers should validate stability under specific experimental conditions using controlled studies .

- Purity Variability : Commercial batches may vary in purity (>98% in some cases). Always verify via independent analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。